molecular formula C17H32O2 B14303611 3,3-Dihexylpentane-2,4-dione CAS No. 112114-41-7

3,3-Dihexylpentane-2,4-dione

Cat. No.: B14303611
CAS No.: 112114-41-7
M. Wt: 268.4 g/mol
InChI Key: NSCOZOWRDYTMHC-UHFFFAOYSA-N
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Description

3,3-Dihexylpentane-2,4-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups at the 2 and 4 positions of the pentane chain, with hexyl groups attached to the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dihexylpentane-2,4-dione can be achieved through several methods. One common approach involves the alkylation of pentane-2,4-dione with hexyl halides in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as phase transfer catalysts can be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dihexylpentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dihexylpentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diketones.

    Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which 3,3-Dihexylpentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diketone groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hexyl groups provide hydrophobic interactions that can affect the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpentane-2,4-dione: Similar structure but with methyl groups instead of hexyl groups.

    3,3-Diethylpentane-2,4-dione: Contains ethyl groups instead of hexyl groups.

    3,3-Dipropylpentane-2,4-dione: Contains propyl groups instead of hexyl groups.

Uniqueness

3,3-Dihexylpentane-2,4-dione is unique due to the presence of long hexyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs

Properties

CAS No.

112114-41-7

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

3,3-dihexylpentane-2,4-dione

InChI

InChI=1S/C17H32O2/c1-5-7-9-11-13-17(15(3)18,16(4)19)14-12-10-8-6-2/h5-14H2,1-4H3

InChI Key

NSCOZOWRDYTMHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)(C(=O)C)C(=O)C

Origin of Product

United States

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